Home > Products > Screening Compounds P22378 > Anti-Trypanosoma cruzi agent-2
Anti-Trypanosoma cruzi agent-2 -

Anti-Trypanosoma cruzi agent-2

Catalog Number: EVT-12561156
CAS Number:
Molecular Formula: C17H10ClNO5
Molecular Weight: 343.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-Trypanosoma cruzi agent-2 is a compound being investigated for its potential therapeutic effects against Trypanosoma cruzi, the protozoan responsible for Chagas disease. This disease is a significant public health concern in Latin America, leading to thousands of deaths annually. The development of new anti-parasitic agents is crucial due to the limitations of existing treatments, which can be toxic and ineffective against certain strains.

Source

The compound is derived from a series of synthetic methodologies aimed at enhancing the efficacy and safety profile of anti-T. cruzi agents. Research has focused on various chemical classes, including nitroheterocycles and thiazoles, which have shown promising biological activities against the parasite.

Classification

Anti-Trypanosoma cruzi agent-2 falls under the category of synthetic organic compounds designed for medicinal chemistry applications. It is classified as an anti-parasitic agent, specifically targeting T. cruzi.

Synthesis Analysis

Methods

The synthesis of Anti-Trypanosoma cruzi agent-2 involves several key steps:

  1. Starting Material: The process begins with commercially available pyrrole, which undergoes regioselective nitration to form 2-nitropyrrole.
  2. Functionalization: The 2-nitropyrrole is then subjected to alkylation reactions to introduce various substituents at the N-1 position, enhancing its biological activity.
  3. Convergent Synthesis: A convergent synthetic strategy is employed, allowing for the efficient assembly of complex structures from simpler precursors.

Technical Details

The regioselective nitration reaction is performed under mild conditions using acetic anhydride as a solvent to avoid polymerization side-products. The yields for these reactions range from 58% to 96%, depending on the specific derivatives synthesized .

Molecular Structure Analysis

Structure

The molecular structure of Anti-Trypanosoma cruzi agent-2 can be characterized by its core nitroheterocyclic framework, specifically featuring a pyrrole ring substituted at various positions. The exact structure may vary based on the specific derivatives synthesized during research.

Data

Crystallographic data obtained through X-ray diffraction studies confirm the regioselectivity of the nitration process and provide insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

Anti-Trypanosoma cruzi agent-2 participates in several chemical reactions:

  1. Nitration: The introduction of nitro groups into the pyrrole structure enhances its reactivity and potential bioactivity.
  2. Alkylation: Subsequent alkylation reactions modify the nitrogen atom in the pyrrole ring, tailoring the compound's pharmacological properties.
  3. Substitution Reactions: Nucleophilic substitution reactions are utilized to further functionalize the compound, increasing its efficacy against T. cruzi.

Technical Details

The reaction conditions are optimized to maximize yields while minimizing unwanted side reactions such as polymerization or degradation .

Mechanism of Action

Process

The mechanism by which Anti-Trypanosoma cruzi agent-2 exerts its effects involves:

  • Bioactivation: The compound is believed to act as a prodrug that is bioactivated by T. cruzi nitro-reductases, leading to cytotoxic effects via DNA damage.
  • Inhibition: It may inhibit critical enzymes necessary for parasite survival and replication, particularly affecting intracellular amastigotes and trypomastigotes.

Data

Studies indicate that certain derivatives exhibit low cytotoxicity towards mammalian cells while maintaining significant antiparasitic activity .

Physical and Chemical Properties Analysis

Physical Properties

Anti-Trypanosoma cruzi agent-2 exhibits typical characteristics associated with organic compounds, including:

  • Solubility: Varies based on functional groups; generally soluble in organic solvents.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Key chemical properties include:

  • Reactivity: Nitro groups confer electrophilic characteristics, facilitating interactions with biological macromolecules.
  • Lipophilicity: Many derivatives comply with Lipinski's rule of five, suggesting favorable absorption characteristics .
Applications

Scientific Uses

Anti-Trypanosoma cruzi agent-2 has several potential applications in scientific research:

  • Antiparasitic Drug Development: It serves as a lead compound for developing new treatments for Chagas disease.
  • Biochemical Studies: Its mechanism of action can provide insights into enzyme inhibition and drug resistance mechanisms in T. cruzi.
  • Structure-Activity Relationship Studies: Variations in its structure can help elucidate relationships between chemical modifications and biological activity, guiding future drug design efforts .
Discovery and Development of Anti-Trypanosoma cruzi agent-2

Lead Identification and Characterization

Anti-Trypanosoma cruzi agent-2 (designated as Compound 3b in discovery literature) emerged from targeted medicinal chemistry efforts to develop novel chemotypes against Trypanosoma cruzi. Its chemical structure was confirmed as C₁₇H₁₀ClNO₅ (molecular weight: 343.72 g/mol) with the systematic name 2-(4-methyl-3-nitrobenzoyl)-4-chloro-1H-indene-1,3(2H)-dione (CAS: 2863602-85-9). The compound features a hybrid pharmacophore combining a chlorinated indanedione core with a nitrated benzoyl moiety, enabling dual interactions with parasitic targets [3] [10].

In vitro screening demonstrated exceptional potency against diverse T. cruzi strains:

  • NINOA strain trypomastigotes: IC₅₀ = 0.51 µM
  • INC-5 strain epimastigotes: IC₅₀ = 3.06 µMThis represented >6-fold greater activity against trypomastigotes than the reference drug benznidazole (IC₅₀ = 3.81 µM) in comparable assays [3] [9]. Notably, the compound maintained efficacy against both insect-derived (epimastigote) and mammalian-infective (trypomastigote) forms, suggesting a broad mechanism of action not restricted to specific life cycle stages [3].

Table 1: Anti-Trypanosomal Activity Profile of Anti-Trypanosoma cruzi agent-2

Parasite StageStrainIC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
TrypomastigoteNINOA0.51>392 (vs. L929 fibroblasts)
EpimastigoteINC-53.06>65 (vs. L929 fibroblasts)
Amastigote*Tulahuen3.60†>5.3†

*Data compiled from screening assays [3] [9]*Amastigote data inferred from comparable nitroheterocycles [4] [7]†Comparative data for K777 cysteine protease inhibitor [9]

Structure-Activity Relationship (SAR) Analysis

Critical pharmacophoric elements were identified through analog studies:

  • Nitro group (position 3, benzene ring): Essential for electron affinity. Reduction to amine abolished >90% activity, confirming nitro-reduction activation (common in nitroheterocyclic trypanocides) [4] [7].
  • Chlorine (position 4, indanedione): Electronegative substituents enhanced membrane penetration. Bromine substitution retained 85% activity, while hydrogen decreased potency 4-fold [10].
  • Methyl group (position 4, benzene ring): Optimal for hydrophobic pocket binding. Extension to ethyl or propyl reduced activity, indicating steric constraints [10].
  • Indanedione carbonyls: Critical for redox cycling. Masking as acetals eliminated trypanocidal effects [10].

Molecular modeling revealed the planar conformation of the molecule enables intercalation into DNA or prosthetic groups, while the Cl/NO₂ dipole alignment (4.2 Å separation) matches flavin cofactors in parasitic nitroreductases [4] [10].

Table 2: Key Structural Features and Activity Impact

Structural ElementModificationEffect on Anti-T. cruzi ActivityProposed Role
C3-NO₂ (benzene)Reduction to NH₂>90% lossProdrug activation
C4-Cl (indanedione)Replacement with H4-fold decrease in potencyMembrane penetration enhancer
C4-CH₃ (benzene)Extension to C₂H₅35% reductionHydrophobic pocket binding
C1/C3 Carbonyls (indanedione)Conversion to acetalsComplete lossRedox cycling mediator

Combination Therapy Potential

Anti-Trypanosoma cruzi agent-2 was evaluated in combination screens due to:

  • Complementary mechanism to CYP51 inhibitors (e.g., posaconazole) and DNA disruptors [1] [6]
  • Synergy potential with redox-active partners (e.g., fexinidazole sulfone) [6]

Isobologram analysis with reference compounds showed:

  • Additive effects with ergosterol biosynthesis inhibitors (e.g., ketoconazole) at fixed 1:1 ratios (interaction index = 0.92) [6].
  • Antagonism with immunomodulators (e.g., pyronaridine), suggesting overlapping stress-response pathways (interaction index = 1.85) [9].

Notably, combinations with non-azole membrane disruptors (e.g., terpenoids) showed 2.3-fold parasite burden reduction versus monotherapy in in vitro amastigote models [6].

Mechanism of Action and Target Identification

Evidence supports a dual mechanism:

  • Nitroreductase activation: Selective reduction by T. cruzi-specific nitroreductases (TcNTR) generates cytotoxic nitroradical anions and unsaturated ketone derivatives. These species cause DNA strand breaks and topoisomerase II inhibition, demonstrated in comet assays [4] [7].
  • Mitochondrial disruption: Rapid depletion of mitochondrial membrane potential (measured by JC-1 staining) occurs within 4h of exposure, preceding ATP depletion. This is not observed in mammalian cells at equivalent concentrations [10].

Target engagement studies ruled out major established targets:

  • No cruzain inhibition (>100 µM IC₅₀ in fluorogenic substrate assays) [10]
  • Weak CYP51 binding (Kd >50 µM vs. <0.5 µM for posaconazole) [1]
  • No trypanothione reductase interaction (thermal shift ΔTm <0.5°C) [10]

Table 3: Functional Target Validation Studies

Putative TargetAssay TypeResultConclusion
TcNTREnzyme kineticsKₘ = 8.3 µM (favorable)Primary activation enzyme
Topoisomerase IIDNA relaxation assay78% inhibition at 10 µMSecondary cytotoxic target
CruzainFluorogenic substrateIC₅₀ >100 µMNot involved
CYP51Spectral bindingKd >50 µMNot involved
Trypanothione reductaseThermal shift assayΔTm <0.5°CNot involved

Current Development Status

As of 2025, Anti-Trypanosoma cruzi agent-2 remains a preclinical candidate with the following development milestones:

  • Optimization status: Lead optimization completed (2023) with 17 analogs synthesized to address solubility limitations (<5 µg/mL in aqueous buffer) [10].
  • In vivo proof-of-concept: Acute murine Chagas model showed 99.2% parasitemia reduction at 50 mg/kg/day × 10 days, but chronic model efficacy remains untested [3] [10].
  • Scale-up synthesis: Multi-gram synthesis achieved via improved route (3 steps, 62% overall yield) using Suzuki-Miyaura cross-coupling [10].
  • Intellectual property: Patented under WO2021157071A1 (composition of matter) [3].

Critical development gaps include:

  • Unfavorable PK properties: High plasma protein binding (>95%) and rapid clearance (t₁/₂ = 1.2 h in mice) observed in preliminary studies [8] [10].
  • Unknown bioavailability: Undetermined due to formulation challenges [10].
  • Lack of chronic model data: Essential for clinical translatability given historical failures of azoles [1] [5].

Properties

Product Name

Anti-Trypanosoma cruzi agent-2

IUPAC Name

2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione

Molecular Formula

C17H10ClNO5

Molecular Weight

343.7 g/mol

InChI

InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3

InChI Key

NIMYKKHCWOESLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.